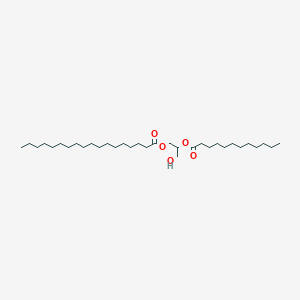

1-Stearoyl-2-lauroyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBFGYKBOUTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-lauroyl-rac-glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule characterized by the presence of a stearic acid moiety at the sn-1 position and a lauric acid moiety at the sn-2 position of the glycerol backbone. As a diacylglycerol, it plays a crucial role as a metabolic intermediate and a signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its significant role as a substrate for the enzyme DDHD domain-containing 2 (DDHD2), a key player in neuronal lipid metabolism. Understanding the properties and functions of this compound is pertinent to research in lipid biochemistry, neurodegenerative diseases, and drug development.

Chemical Structure and Properties

This compound is a glycerolipid with the chemical formula C33H64O5. The "rac" in its name indicates that it is a racemic mixture of the two possible enantiomers at the central carbon of the glycerol backbone. The structure consists of a glycerol molecule esterified with stearic acid (a saturated fatty acid with 18 carbons) at the first position and lauric acid (a saturated fatty acid with 12 carbons) at the second position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H64O5 | |

| Molecular Weight | 540.9 g/mol | |

| CAS Number | 199274-84-5 | |

| Appearance | Solid | |

| Storage Temperature | -20°C | |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml |

Synthesis of this compound

The synthesis of specific diacylglycerols like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.

General Enzymatic Synthesis Protocol via Glycerolysis

This protocol describes a general method for the synthesis of diacylglycerols from triacylglycerols and glycerol, catalyzed by a lipase. This can be adapted for the specific synthesis of this compound by using a starting triacylglycerol that contains stearic and lauric acids.

Materials:

-

Triacylglycerol source (e.g., a custom triacylglycerol with stearic and lauric acid)

-

Glycerol

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RMIM)

-

Organic solvent (optional, for solvent-based reactions)

-

Magnetic stirrer with heating capabilities

-

Vacuum system

Methodology:

-

Reactant Preparation: A specific molar ratio of the triacylglycerol source and glycerol is established, for example, a 1:1 molar ratio.

-

Incubation: The mixture is incubated at an elevated temperature, for instance, 65°C for an initial period (e.g., 2 hours) to ensure proper mixing, followed by a longer incubation at a slightly lower temperature (e.g., 45-50°C) for several hours (e.g., 8-10 hours).

-

Catalysis: The immobilized lipase is added to the mixture at a specific weight percentage relative to the substrate (e.g., 10-14% w/w).

-

Stirring: The reaction mixture is continuously stirred at a constant speed (e.g., 500 rpm).

-

Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition using techniques like High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, the desired diacylglycerol can be purified from the reaction mixture, which may also contain unreacted triacylglycerols, monoacylglycerols, and free fatty acids, using methods like molecular distillation or column chromatography.

Biological Significance: A Substrate for DDHD2

This compound is a known substrate for the rat diacylglycerol lipase DDHD2. DDHD2 is a crucial enzyme in the central nervous system, acting as a major triacylglycerol (TAG) and diacylglycerol (DAG) lipase.

The Role of DDHD2 in Neuronal Lipid Metabolism

DDHD2 plays a critical role in maintaining lipid homeostasis in neurons. Its primary function is the hydrolysis of TAGs and DAGs, releasing fatty acids that can be used for energy metabolism. The enzyme is highly expressed in the brain. Dysfunction of DDHD2 due to genetic mutations is the cause of Autosomal Recessive Spastic Paraplegia 54 (SPG54), a rare and severe neurodegenerative disorder. In the absence of functional DDHD2, neurons accumulate lipid droplets, which is a hallmark of the disease. This accumulation suggests a disruption in the normal breakdown of neutral lipids, highlighting the importance of DDHD2 in neuronal health.

The hydrolysis of this compound by DDHD2 would release stearic acid, lauric acid, and a monoacylglycerol. These products can then enter downstream metabolic pathways.

Experimental Protocols

DDHD2 Enzymatic Activity Assay (General Protocol)

While a specific protocol using this compound is not detailed in the available literature, a general assay for DDHD2 activity with a diacylglycerol substrate can be outlined as follows.

Objective: To determine the enzymatic activity of DDHD2 by measuring the release of fatty acids from a diacylglycerol substrate.

Materials:

-

Purified recombinant DDHD2 enzyme

-

This compound (or another suitable diacylglycerol substrate)

-

Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

-

Detergent (e.g., Triton X-100 or sodium deoxycholate) to solubilize the lipid substrate

-

Fatty acid quantification kit (e.g., a colorimetric or fluorometric kit)

-

96-well microplate and plate reader

Methodology:

-

Substrate Preparation: The diacylglycerol substrate is prepared in the assay buffer containing a detergent to form micelles, ensuring the substrate is accessible to the enzyme.

-

Enzyme Reaction: The reaction is initiated by adding the purified DDHD2 enzyme to the substrate solution in the wells of a microplate.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.

-

Reaction Termination: The reaction can be stopped by adding a stop solution, which often involves a change in pH or the addition of an inhibitor.

-

Fatty Acid Quantification: The amount of free fatty acids released during the reaction is quantified using a commercially available kit according to the manufacturer's instructions. This typically involves a colorimetric or fluorometric measurement.

-

Data Analysis: The enzyme activity is calculated based on the amount of fatty acid produced per unit of time per amount of enzyme.

Signaling and Metabolic Pathways

The hydrolysis of this compound by DDHD2 is a key step in neuronal lipid catabolism. The products of this reaction, stearic acid, lauric acid, and a monoacylglycerol, can enter several downstream pathways.

As a diacylglycerol, this compound can also potentially act as a second messenger by activating protein kinase C (PKC), a key family of enzymes involved in a multitude of cellular signaling pathways. However, its primary characterized role in the context of the provided information is as a substrate for breakdown by DDHD2.

Conclusion

This compound is a well-defined diacylglycerol with significant importance in the study of lipid metabolism, particularly within the central nervous system. Its role as a substrate for the DDHD2 lipase directly links it to the pathology of the neurodegenerative disorder SPG54. This technical guide has provided a summary of its chemical and physical properties, a general protocol for its synthesis, and an overview of its biological context and relevant experimental procedures. Further research into the specific physical properties and detailed synthetic and analytical protocols for this molecule will be valuable for advancing our understanding of its role in health and disease, and for the potential development of therapeutic strategies targeting lipid metabolic pathways in the brain.

An In-depth Technical Guide to 1-Stearoyl-2-lauroyl-rac-glycerol

CAS Number: 199274-84-5

This technical guide provides a comprehensive overview of 1-Stearoyl-2-lauroyl-rac-glycerol, a diacylglycerol (DAG) of significant interest to researchers in lipid biochemistry, cell signaling, and drug development. This document details its physicochemical properties, synthesis, biological role, and relevant experimental protocols.

Physicochemical Properties

This compound is a diacylglycerol featuring a stearic acid moiety at the sn-1 position and a lauric acid moiety at the sn-2 position of the glycerol backbone.[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 199274-84-5 | [1][2][4] |

| Molecular Formula | C33H64O5 | [1][2][4] |

| Formula Weight | 540.9 g/mol | [2][4] |

| Purity | >98% | [2][4] |

| Appearance | Solid | [2][4] |

| Synonyms | 18:0/12:0/0:0-DG, DG(18:0/12:0/0:0), 1-Octadecanoyl-2-Dodecanoylglycerol, 1-Stearin-2-Laurin | [2][4] |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [2][4] |

| Storage Temperature | -20°C | [1] |

Synthesis

The synthesis of specific 1,2-diacylglycerols like this compound can be achieved through enzymatic processes such as glycerolysis or esterification. Below is a representative protocol for the enzymatic synthesis of diacylglycerols, which can be adapted for this specific molecule.

Experimental Protocol: Enzymatic Synthesis of 1,2-Diacylglycerols via Glycerolysis

This protocol outlines a general procedure for the synthesis of diacylglycerols from triglycerides and glycerol using a 1,3-specific lipase.

Materials:

-

Triester of stearic acid (tristearin) or lauric acid (trilaurin)

-

Glycerol

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)[5]

-

Organic solvent (e.g., n-hexane, optional for solvent-based systems)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Magnetic stirrer with heating

-

Vacuum pump (for solvent removal and to shift reaction equilibrium)

Procedure:

-

Substrate Preparation: Mix the triglyceride (e.g., tristearin) and glycerol in a desired molar ratio (e.g., 1:2 oil to glycerol) in a reaction vessel.[6] For a solvent-free system, the mixture is heated to ensure it is in a liquid state (e.g., 60-70°C).[6]

-

Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 1-10% w/w).[6]

-

Reaction: The reaction is carried out with constant stirring at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4-24 hours).[6] Applying a vacuum can help remove water produced during the reaction, shifting the equilibrium towards diacylglycerol synthesis.

-

Reaction Termination and Enzyme Recovery: Stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with a solvent like n-hexane and dried for reuse.[6]

-

Product Purification: The resulting mixture will contain unreacted triglycerides, monoglycerides, diacylglycerols, and glycerol. The diacylglycerols can be purified using techniques such as molecular distillation or column chromatography.

-

Analysis: The composition of the product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the yield of this compound.

Workflow for Enzymatic Synthesis of Diacylglycerols

Caption: Workflow for the enzymatic synthesis of diacylglycerols.

Biological Role and Signaling Pathways

Diacylglycerol Signaling Pathway

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. Diacylglycerols are generated at the cell membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). The primary downstream effectors of DAG are protein kinase C (PKC) isoforms.[4][7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and activation.[4][7] Activated PKC then phosphorylates a multitude of substrate proteins, leading to the regulation of diverse cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[8]

Caption: The Diacylglycerol (DAG) signaling pathway.

Role as a Substrate for DDHD2

This compound is a known substrate for the rat diacylglycerol lipase DDHD2.[1][2][3] DDHD2 is a crucial enzyme in lipid metabolism, particularly in the brain, where it functions as a major triglyceride and diacylglycerol lipase.[9][10] It is involved in the catabolism of lipid droplets, which are cellular organelles for storing neutral lipids.[4] Mutations in the DDHD2 gene that impair its enzymatic activity are associated with hereditary spastic paraplegia type 54 (SPG54), a neurodegenerative disorder characterized by the accumulation of lipid droplets in neurons.[4][9] DDHD2 hydrolyzes triglycerides to diacylglycerols and subsequently to monoacylglycerols, releasing free fatty acids that can be used for energy production.[9]

Caption: Metabolic role of DDHD2 in lipid droplet catabolism.

Experimental Protocols

Experimental Protocol: Diacylglycerol Lipase (DDHD2) Activity Assay

This protocol describes a general method for measuring the activity of DDHD2 using a diacylglycerol substrate. The release of fatty acids can be quantified using a colorimetric or fluorometric assay kit.

Materials:

-

Recombinant DDHD2 enzyme

-

This compound (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CaCl2)

-

Detergent (e.g., Triton X-100 or sodium deoxycholate) to emulsify the lipid substrate

-

Free Fatty Acid Assay Kit (colorimetric or fluorometric)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare the working substrate solution by emulsifying the stock solution in the assay buffer containing a detergent. Sonication may be required to create a uniform emulsion.

-

Enzyme Preparation: Dilute the recombinant DDHD2 enzyme to the desired concentration in the assay buffer.

-

Reaction Setup: In a 96-well microplate, add the substrate solution to each well. To initiate the reaction, add the diluted DDHD2 enzyme to the wells. For a negative control, add assay buffer without the enzyme.

-

Incubation: Incubate the microplate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction according to the instructions of the Free Fatty Acid Assay Kit (this may involve adding a stop solution).

-

Detection: Add the reagents from the Free Fatty Acid Assay Kit to each well. Incubate as required by the kit protocol.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the assay kit.

-

Data Analysis: Calculate the concentration of free fatty acids released based on a standard curve. The enzyme activity can be expressed as the amount of fatty acid produced per unit time per amount of enzyme (e.g., nmol/min/mg).

Workflow for DDHD2 Activity Assay

Caption: Workflow for a diacylglycerol lipase (DDHD2) activity assay.

Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should be followed. It is intended for research use only and not for human or veterinary use.

-

First Aid Measures: In case of contact, rinse the affected area with water. If symptoms persist, consult a physician.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store at -20°C in a tightly sealed container.[1]

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and safety glasses.

References

- 1. lipotype.com [lipotype.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Diacylglycerol kinase control of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Biological role of mixed-acid diacylglycerols

An In-depth Technical Guide to the Biological Role of Mixed-Acid Diacylglycerols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diacylglycerols (DAGs) are a pivotal class of lipid molecules that function as both critical intermediates in glycerolipid metabolism and as essential second messengers in a multitude of cellular signaling pathways. Comprising a glycerol backbone with two fatty acyl chains, the specific combination of fatty acids—particularly in mixed-acid DAGs—confers distinct structural and functional properties that dictate their biological roles. This technical guide provides a comprehensive overview of the synthesis, metabolism, and signaling functions of mixed-acid DAGs. It details their involvement in the activation of key effector proteins such as Protein Kinase C (PKC) and Diacylglycerol Kinases (DGKs), explores their dysregulation in pathophysiology, including cancer and metabolic disorders, and presents quantitative data on their cellular concentrations and enzyme affinities. Furthermore, this document provides detailed experimental protocols for the extraction, quantification, and functional analysis of DAGs, aiming to equip researchers with the necessary knowledge to investigate this multifaceted lipid class.

Introduction

Diacylglycerol (DAG) is a glyceride composed of a glycerol molecule with two fatty acid chains attached via ester linkages. While seemingly simple, the structural diversity of DAGs is vast, arising from the variable length and saturation of the fatty acyl chains at the stereospecific numbering (sn)-1 and sn-2 positions of the glycerol backbone. Mixed-acid DAGs, which contain different fatty acids at these two positions, are the most common form in biological systems. A prevalent configuration in mammalian cells is a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position.

DAGs occupy a central node in lipid metabolism, serving as the penultimate precursor for the synthesis of triacylglycerols (TAGs) for energy storage and as a key intermediate in the formation of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). Beyond this metabolic role, sn-1,2-DAGs are potent second messengers that are transiently produced at cellular membranes to regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The precise fatty acid composition of a DAG molecule can significantly influence its biological activity, its affinity for downstream effector proteins, and its susceptibility to metabolic enzymes. This guide focuses on the critical biological functions of these structurally diverse mixed-acid DAGs.

Synthesis and Metabolism of Mixed-Acid Diacylglycerols

The cellular pool of DAG is tightly regulated by a coordinated network of synthesizing and consuming enzymes, ensuring controlled availability for both metabolic and signaling purposes.

2.1. Biosynthesis Pathways

There are two primary pathways for the generation of signaling DAGs:

-

Phospholipase C (PLC)-Mediated Hydrolysis: This is the most recognized pathway for generating signaling DAG. Upon stimulation of various cell surface receptors (e.g., G protein-coupled receptors, receptor tyrosine kinases), membrane-bound PLC enzymes are activated. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-DAG. IP3 diffuses into the cytosol to trigger calcium release, while the hydrophobic DAG remains in the membrane to activate its targets.

-

De Novo Synthesis (Kennedy Pathway): DAG is synthesized de novo starting from glycerol-3-phosphate. This precursor is sequentially acylated by two acyl-CoA molecules to form phosphatidic acid (PA). The phosphate group is then removed by the enzyme PA phosphatase (also known as lipin) to yield sn-1,2-DAG. This DAG can then be used for the synthesis of other lipids.

**2.2.

The Pivotal Role of 1-Stearoyl-2-lauroyl-rac-glycerol in Neuronal Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone with stearic acid at the sn-1 position and lauric acid at the sn-2 position. As a member of the diacylglycerol family, it is a crucial intermediate in lipid metabolism and a significant signaling molecule, particularly within the central nervous system. This technical guide provides an in-depth analysis of the function of this compound, focusing on its interaction with the enzyme DDHD domain-containing 2 (DDHD2) and its subsequent impact on neuronal energy homeostasis and signaling cascades.

Core Function in Lipid Metabolism: A Substrate for DDHD2

The primary metabolic function of this compound is to serve as a substrate for the multifunctional enzyme DDHD2.[1][2] DDHD2 is a vital intracellular lipase with a notable preference for diacylglycerols over other lipid species such as triacylglycerols and phospholipids.[3][4] This enzyme exhibits both lipase and transacylase activities, meaning it can hydrolyze the fatty acid chains from the glycerol backbone or transfer them to other acceptor molecules, contributing to the dynamic remodeling of the cellular lipid landscape.[3][4]

The enzymatic action of DDHD2 on this compound results in the release of stearic acid and lauric acid, and the formation of a monoacylglycerol. These products then enter distinct metabolic and signaling pathways.

Quantitative Data Summary

| Substrate (General Class) | Enzyme | Key Findings | Reference |

| Diacylglycerol (DAG) | DDHD2 | Preferred substrate over triacylglycerol and phospholipids. | [3][4] |

| Diacylglycerol (18:0/20:4) | DDHD2 | High catalytic efficiency (kcat/Km). | [5][6] |

| Triacylglycerol (TAG) | DDHD2 | Lower hydrolytic activity compared to DAG. | [7] |

Signaling Pathways Modulated by this compound Metabolism

The hydrolysis of this compound by DDHD2 initiates several critical signaling cascades, primarily through the generation of signaling-competent molecules.

Protein Kinase C (PKC) Activation

Diacylglycerols are canonical activators of the Protein Kinase C (PKC) family of serine/threonine kinases. The presence of DAG in cellular membranes recruits and activates PKC isoforms, which in turn phosphorylate a wide array of downstream targets, influencing processes such as cell growth, differentiation, and apoptosis. While direct studies on this compound are limited, it is known that diacylglycerols with saturated fatty acids can activate PKC, although the affinity may vary between isoforms.[8] For example, 1-stearoyl-2-arachidonoyl-sn-glycerol has been shown to be a potent activator of PKC-βII.[9]

Caption: Activation of Protein Kinase C by this compound.

Metabolic Fate and Signaling Roles of Released Fatty Acids

The fatty acids released from the hydrolysis of this compound, stearic acid and lauric acid, have significant roles in neuronal metabolism and signaling.

-

Stearic Acid: This long-chain saturated fatty acid, released by DDHD2, is a crucial fuel source for neuronal energy production through mitochondrial β-oxidation.[1][2][10] Loss of DDHD2 function leads to a reduction in the levels of stearic acid and other saturated fatty acids, impairing mitochondrial respiration and ATP synthesis in neurons.[1][10][11]

-

Lauric Acid: This medium-chain fatty acid can also be utilized for energy. Furthermore, lauric acid has been shown to promote neuronal maturation through its effects on astrocytes, suggesting a role in neuron-glia communication.[12]

Caption: Metabolic fate of fatty acids released from this compound.

Experimental Protocols

In Vitro DDHD2 Lipase Activity Assay

This protocol is adapted from established methods for measuring lipase activity and can be used to quantify the hydrolysis of this compound by recombinant DDHD2.[3][13]

Materials:

-

Recombinant human DDHD2

-

This compound (substrate)

-

Triton X-100

-

Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (fatty acid-free)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Radiolabeled this compound (e.g., [¹⁴C]-stearic acid labeled) for enhanced sensitivity (optional)

-

Scintillation counter (if using radiolabeled substrate)

-

LC-MS system for product quantification

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform).

-

For the assay, prepare substrate micelles by mixing the diacylglycerol with Triton X-100 and drying under nitrogen. Resuspend in Tris-HCl buffer to the desired concentration.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, and the substrate micelles.

-

Initiate the reaction by adding a known amount of recombinant DDHD2.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Product Analysis:

-

TLC: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v). Visualize the separated lipids (unreacted DAG, released fatty acids, and monoacylglycerol) using iodine vapor or by autoradiography if a radiolabeled substrate was used. Scrape the corresponding spots and quantify by scintillation counting.

-

LC-MS: Analyze the extracted lipids by liquid chromatography-mass spectrometry to separate and quantify the substrate and its hydrolysis products (stearic acid, lauric acid, and 1-stearoyl-glycerol or 2-lauroyl-glycerol).

-

Caption: Workflow for in vitro DDHD2 lipase activity assay.

Conclusion

This compound is a key metabolic intermediate whose function is intrinsically linked to the activity of the DDHD2 lipase. Its hydrolysis provides essential saturated fatty acids for neuronal energy production and generates signaling molecules that can modulate crucial cellular processes through pathways such as PKC activation. Understanding the precise regulation of this compound metabolism by DDHD2 is critical for elucidating the complexities of neuronal lipid homeostasis and may offer novel therapeutic targets for neurological disorders associated with dysregulated lipid metabolism. Further research is warranted to determine the specific kinetic parameters of this interaction and to fully map the downstream signaling consequences in various neuronal and non-neuronal cell types.

References

- 1. DDHD2 provides a flux of saturated fatty acids for neuronal energy and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Cooperative lipolytic control of neuronal triacylglycerol by spastic paraplegia-associated enzyme DDHD2 and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | DDHD1, but Not DDHD2, Suppresses Neurite Outgrowth in SH-SY5Y and PC12 Cells by Regulating Protein Transport From Recycling Endosomes [frontiersin.org]

- 13. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for 1-Stearoyl-2-lauroyl-rac-glycerol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-lauroyl-rac-glycerol, a specific diacylglycerol (DAG) containing stearic acid (18:0) and lauric acid (12:0), occupies a niche at the intersection of lipid metabolism and cellular signaling. While its precise natural occurrence remains to be definitively established in the scientific literature, the widespread distribution of its constituent fatty acids in the biological realm strongly suggests its potential presence and functional relevance. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential natural sources, detailed methodologies for its detection and quantification, and the general biosynthetic pathways that could lead to its formation. This document serves as a foundational resource for researchers aiming to investigate the existence, abundance, and physiological roles of this specific diacylglycerol species in various biological systems.

Potential for Natural Occurrence

Direct evidence documenting the isolation of this compound from natural sources is currently scarce in published literature. However, the basis for its potential natural occurrence is firmly rooted in the ubiquitous presence of its constituent fatty acids, stearic acid and lauric acid, in a variety of organisms.

-

Stearic Acid (18:0) is a common saturated fatty acid found in both animal and plant fats. It is particularly abundant in cocoa butter and animal-based fats like tallow and lard[1][2].

-

Lauric Acid (12:0) is a medium-chain saturated fatty acid that is a major component of certain vegetable oils, most notably coconut oil and palm kernel oil[3][4][5]. It is also found in mammalian milk[4].

Given that diacylglycerols are key intermediates in the biosynthesis and breakdown of triacylglycerols and phospholipids, it is highly probable that this compound is formed in tissues and organisms where both stearic and lauric acid are present. The enzymatic machinery for lipid metabolism does not exhibit absolute specificity, allowing for the combination of various fatty acids on the glycerol backbone.

Lipidomics studies, which aim to comprehensively analyze the lipid profile of biological samples, often identify a multitude of diacylglycerol species. While not always specifying the exact isomeric position, the presence of DAG (18:0/12:0) has been noted in the services offered by some specialized lipid analysis companies, suggesting its detection in biological matrices.

Potential Biological Sources and Significance

Based on the distribution of stearic and lauric acids, the following biological sources are prime candidates for the investigation of this compound. The potential significance of this molecule lies in the diverse roles of diacylglycerols as second messengers in cell signaling and as crucial metabolic intermediates.

| Potential Biological Source | Rationale | Potential Significance |

| Plants Rich in Lauric and Stearic Acids | Tissues of plants such as coconut and palm, which are rich in both fatty acids, are logical places to search for this DAG. | Investigation could reveal roles in plant lipid metabolism, energy storage, and membrane composition. |

| Mammalian Tissues | Adipose tissue, liver, and mammary glands are central hubs of lipid metabolism and could potentially synthesize this DAG. | Its presence could be linked to dietary intake of lauric and stearic acids and may have implications for metabolic health and disease. |

| Food Products | Processed foods containing fats from various sources (e.g., cocoa butter and coconut oil) may contain this specific DAG. | Understanding its formation and concentration in foods is relevant for nutrition science and food technology. |

Experimental Protocols for Analysis

The analysis of specific diacylglycerol isomers like this compound in complex biological matrices requires sophisticated analytical techniques. The following is a detailed protocol adapted from established methods for DAG analysis.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate analysis.

-

Sample Homogenization : Homogenize the biological tissue or fluid sample in a suitable buffer, often on ice to minimize enzymatic degradation.

-

Bligh & Dyer Extraction :

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

-

Vortex thoroughly to ensure mixing and allow for phase separation.

-

Add chloroform and water (or an appropriate aqueous solution) to induce phase separation into an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Derivatization (Optional but Recommended)

To enhance ionization efficiency and chromatographic separation, derivatization of the free hydroxyl group of the diacylglycerol is often performed.

-

Reconstitution : Resuspend the dried lipid extract in an anhydrous solvent (e.g., methylene chloride).

-

Derivatizing Agent : Add a derivatizing agent such as N,N-dimethylglycine to introduce a charged group.

-

Incubation : Allow the reaction to proceed under controlled temperature and time.

-

Quenching : Stop the reaction by adding a suitable quenching agent.

-

Purification : Purify the derivatized lipids using solid-phase extraction (SPE) to remove excess derivatizing agent and other interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the sensitive and specific quantification of lipid species.

-

Chromatographic Separation :

-

Column : Utilize a reverse-phase C18 column for the separation of different lipid species.

-

Mobile Phases : Employ a gradient elution with two mobile phases, for example:

-

Mobile Phase A: Acetonitrile/water with an additive like formic acid or ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile with the same additive.

-

-

Gradient : A programmed gradient from a lower to a higher concentration of Mobile Phase B allows for the elution of lipids based on their polarity.

-

-

Mass Spectrometry Detection :

-

Ionization : Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

MRM Transitions : Specific precursor-to-product ion transitions for the derivatized this compound should be determined using a pure standard. This provides high specificity and sensitivity.

-

-

Quantification :

-

Internal Standard : Add a known amount of a suitable internal standard (e.g., a deuterated or odd-chain DAG) to the sample before extraction to correct for sample loss and ionization suppression.

-

Calibration Curve : Prepare a calibration curve using a certified reference standard of this compound to enable absolute quantification.

-

Biosynthesis and Workflow Diagrams

General Diacylglycerol Biosynthesis

The primary pathway for the de novo synthesis of diacylglycerols is the Kennedy pathway. This pathway is fundamental for the production of triacylglycerols and phospholipids.

Caption: The Kennedy Pathway for de novo diacylglycerol biosynthesis.

Experimental Workflow for Analysis

The following diagram outlines the key steps in the analytical workflow for the identification and quantification of this compound.

Caption: Workflow for the analysis of this compound.

Conclusion

While the natural occurrence of this compound has yet to be extensively documented, its existence is highly plausible given the prevalence of its constituent fatty acids in nature. This technical guide provides a framework for researchers to explore the presence and roles of this specific diacylglycerol. The detailed experimental protocols and workflows outlined herein offer a starting point for its sensitive and specific detection and quantification. Future research in this area will be crucial to elucidate the potential metabolic and signaling functions of this compound and to understand its implications in health and disease.

References

An In-depth Technical Guide to the Solubility of 1-Stearoyl-2-lauroyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Stearoyl-2-lauroyl-rac-glycerol, a key diacylglycerol in various research and pharmaceutical applications. Understanding its solubility profile in different organic solvents is critical for formulation development, purification processes, and in vitro/in vivo studies. This document compiles available quantitative data, details common experimental protocols for solubility determination, and offers a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound can vary based on the specific isomer and the experimental conditions. The following tables summarize the available quantitative solubility data for this compound and its isomer, 1-Lauroyl-2-Stearoyl-rac-glycerol. It is crucial to note the specific isomer when considering solubility for a particular application.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 20 | [1][2] |

| Dimethyl sulfoxide (DMSO) | 30 | [1][2] |

| Ethanol | 0.25 | [1][2] |

| Phosphate-buffered saline (PBS, pH 7.2) | 0.5 | [1][2] |

Table 2: Solubility of 1-Lauroyl-2-stearoyl-rac-glycerol

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 20 | [3] |

| Dimethyl sulfoxide (DMSO) | 7 | [3] |

| Ethanol | 30 | [3] |

| Phosphate-buffered saline (PBS, pH 7.2) | 0.25 | [3] |

Note: The differing solubility values between the two isomers, particularly in DMSO and Ethanol, highlight the importance of positional isomerism on the physicochemical properties of diacylglycerols.

General Solubility Characteristics of Diacylglycerols in Organic Solvents

Diacylglycerols, like this compound, are lipids and their solubility is governed by the principle of "like dissolves like". Their large hydrophobic acyl chains make them readily soluble in nonpolar organic solvents, while their solubility in polar solvents is limited.[4] The glycerol backbone provides a slight polar character, but the long fatty acid chains dominate the molecule's overall nonpolar nature.

Generally, triglycerides and diacylglycerols are soluble in weakly and moderately polar solvents such as ethers and dichloromethane.[5] Their solubility in strongly polar solvents is poor.[5] Halogenoalkanes and some ethers are also reported as effective solvents.[5] The solubility of lipids like triglycerides is influenced by the fatty acid chain length and degree of saturation.[6] Shorter chain lengths and unsaturation tend to increase solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and development. The following are standard methodologies for measuring the solubility of lipids in organic solvents.

3.1. Shake-Flask Method

The shake-flask method is a widely used and straightforward technique for determining equilibrium solubility.[7]

-

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined.

-

Detailed Protocol:

-

Add an excess of this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath or on a rotator in a temperature-controlled environment.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range.

-

Quantify the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculate the original solubility in mg/mL or other desired units.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to estimate the solubility of a compound in a solid or semi-solid lipid excipient, and can be adapted for organic solvents.[8][9]

-

Principle: The method is based on the depression of the melting enthalpy of the solvent as the solute dissolves in it. As the concentration of the dissolved solute increases, the energy required to melt the solvent decreases until saturation is reached.[9]

-

Detailed Protocol:

-

Prepare a series of mixtures of this compound and the organic solvent at different known concentrations.

-

Accurately weigh a small amount of each mixture into a DSC pan and seal it.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the melting point of the solvent.

-

Record the heat flow as a function of temperature to obtain a thermogram.

-

Determine the melting enthalpy of the solvent for each mixture by integrating the area under the melting peak.

-

Plot the melting enthalpy versus the concentration of this compound.

-

The point at which the melting enthalpy no longer decreases with increasing concentration indicates the saturation solubility.

-

3.3. Hot-Stage Microscopy (HSM)

HSM is a visual method used to determine the saturation solubility, particularly in semi-solid or solid excipients, but the principle can be applied to solvent systems.[8][9]

-

Principle: Crystalline materials exhibit birefringence under cross-polarized light. If the solute is completely dissolved in the solvent, no birefringence will be observed above the melting point of the solute. The presence of birefringent crystals indicates that the saturation solubility has been exceeded.[9]

-

Detailed Protocol:

-

Prepare a series of mixtures of this compound and the solvent at different concentrations.

-

Place a small amount of each mixture on a microscope slide and cover with a coverslip.

-

Place the slide on the hot stage of a polarized light microscope.

-

Heat the sample at a controlled rate.

-

Observe the sample as it is heated.

-

The temperature at which the last crystals of this compound disappear is the dissolution temperature.

-

By testing a range of concentrations, the saturation solubility at a given temperature can be determined as the highest concentration at which no crystals are visible.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental and manufacturing processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements and other practical considerations.

Caption: A logical workflow for selecting a suitable organic solvent.

This guide provides foundational knowledge on the solubility of this compound. For novel solvent systems or specific applications, experimental determination of solubility is highly recommended.

References

- 1. This compound | 199274-84-5 [m.chemicalbook.com]

- 2. This compound | CAS 199274-84-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 1-Lauroyl-2-Stearoyl-rac-glycerol CAS#: 199274-81-2 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

Methodological & Application

Application Notes and Protocols: 1-Stearoyl-2-lauroyl-rac-glycerol as a Substrate for DDHD2 Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDHD domain-containing 2 (DDHD2) is a crucial intracellular lipase with a significant role in neutral lipid metabolism, particularly in the central nervous system.[1][2][3] Mutations in the DDHD2 gene are linked to hereditary spastic paraplegia type 54 (SPG54), a neurodegenerative disorder characterized by the accumulation of lipid droplets in neurons.[1][2][4][5][6] DDHD2 exhibits both hydrolase and transacylase activities, enabling the breakdown of lipids and the remodeling of acyl chains.[4][5][7][8][9] This enzyme displays a substrate preference for diacylglycerols (DAGs) over phospholipids and a slight preference for DAGs over triacylglycerols (TAGs).[4][5][7]

1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol that has been identified as a substrate for DDHD2, particularly for the rat isoform of the enzyme.[10][11][12][13][14] Its defined chemical structure makes it a valuable tool for in vitro characterization of DDHD2 enzymatic activity, inhibitor screening, and studying the biochemical consequences of SPG54-associated mutations. These application notes provide detailed protocols for utilizing this compound to assay DDHD2 activity.

Data Presentation

Table 1: Substrate Specificity of DDHD2 Lipase

| Substrate Class | Relative Preference | Key Findings | Citations |

| Diacylglycerol (DAG) | High | Preferred substrate over phospholipids and slightly preferred over triacylglycerols. | [4][5][7] |

| Triacylglycerol (TAG) | Moderate | DDHD2 is a principal brain TAG hydrolase. | [1][2][3] |

| Phospholipids | Low | Significantly lower activity compared to neutral lipids. | [4][7] |

| This compound | Substrate | Specifically identified as a substrate for rat DDHD2. | [10][11][12][13][14] |

| DAG with PUFA at sn-2 | High Specificity (rat) | Rat DDHD2 shows high specificity for DAGs with a polyunsaturated fatty acid at the sn-2 position. | [10] |

Table 2: Kinetic Parameters of Rat DDHD2 (rDDHD2)

| Substrate | kcat/Km (relative value) | Assay Conditions | Citation |

| DG (18:0/20:4) | Much higher than TG and PA | In the presence of sodium deoxycholate | [10] |

| TG (18:1/18:1/18:1) | Lower than DG | In the presence of sodium deoxycholate | [10] |

| PA (18:0/20:4) | Lower than DG | In the presence of sodium deoxycholate | [10] |

Experimental Protocols

Protocol 1: In Vitro DDHD2 Lipase Activity Assay using this compound and LC-MS

This protocol describes the measurement of DDHD2 lipase activity by quantifying the hydrolysis of this compound into its corresponding monoacylglycerol and fatty acid products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Recombinant human or rat DDHD2 protein

-

This compound

-

Triton X-100

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

-

Quenching Solution: 2:1 (v/v) Chloroform:Methanol

-

Internal Standard (e.g., heptadecanoic acid)

-

LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Procedure:

-

Substrate Preparation (Mixed Micelles):

-

Prepare a stock solution of this compound in chloroform or another suitable organic solvent.

-

In a glass vial, aliquot the desired amount of the substrate stock solution.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in Assay Buffer containing 5 mM Triton X-100 to the desired final substrate concentration.

-

Vortex thoroughly to create a homogenous mixed micelle solution.

-

-

Enzyme Reaction:

-

Pre-warm the substrate solution and recombinant DDHD2 enzyme to 37°C.

-

In a microcentrifuge tube, add the following in order:

-

Assay Buffer

-

Substrate solution

-

-

Initiate the reaction by adding the recombinant DDHD2 enzyme. The final reaction volume can be 100-200 µL.

-

Incubate the reaction at 37°C with gentle agitation for a defined period (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure initial velocity conditions.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding 2 volumes of Quenching Solution (e.g., for a 100 µL reaction, add 200 µL of 2:1 Chloroform:Methanol).

-

Add the internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Sample Analysis by LC-MS:

-

Dry the collected organic phase under nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 Methanol:Chloroform).

-

Analyze the sample using a reverse-phase LC column coupled to a mass spectrometer.

-

Monitor the ion currents for the precursor and product ions of this compound, 1-stearoyl-rac-glycerol, 2-lauroyl-glycerol, stearic acid, and lauric acid.

-

Quantify the product formation relative to the internal standard.

-

Protocol 2: High-Throughput Screening of DDHD2 Inhibitors using a Fluorescent Substrate Analog

This protocol is adapted for a higher-throughput format using a fluorescently labeled diacylglycerol analog. While not directly using this compound, it provides a framework for inhibitor screening that can be adapted. A custom synthesis of a fluorescently labeled version of the target substrate would be ideal.

Materials:

-

Recombinant DDHD2 protein

-

Fluorescent DAG analog (e.g., NBD-DAG)

-

Triton X-100

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplate

Procedure:

-

Substrate Preparation:

-

Prepare a mixed micelle solution of the fluorescent DAG analog in Assay Buffer with Triton X-100 as described in Protocol 1.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add:

-

Assay Buffer

-

Test compound or DMSO (vehicle control)

-

Recombinant DDHD2 enzyme

-

-

Pre-incubate the enzyme with the test compounds for 15-30 minutes at room temperature.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the fluorescent DAG substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Fluorescence Measurement:

-

The hydrolysis of the NBD-labeled acyl chain from the glycerol backbone leads to a change in the fluorescence properties of the NBD group upon its release and partitioning into the aqueous phase.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the NBD fluorophore (e.g., Ex/Em = 465/535 nm).

-

Calculate the percentage of inhibition by comparing the fluorescence signal in the wells with test compounds to the vehicle control wells.

-

Visualizations

Caption: DDHD2-mediated hydrolysis of diacylglycerol and its role in lipophagy.

Caption: Workflow for DDHD2 activity assay using LC-MS.

References

- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. DDHD2 possesses both lipase and transacylase capacities that remodel triglyceride acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic characterization of recombinant rat DDHD2: a soluble diacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Biochemicals - CAT N°: 26883 [bertin-bioreagent.com]

- 12. This compound | CAS 199274-84-5 | Cayman Chemical | Biomol.com [biomol.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. targetmol.cn [targetmol.cn]

Application Notes and Protocols for the Enzymatic Use of 1-Stearoyl-2-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a saturated stearic acid (18:0) at the sn-1 position and a saturated lauric acid (12:0) at the sn-2 position. As a key lipid second messenger, diacylglycerols are pivotal in cellular signaling, primarily through the activation of Protein Kinase C (PKC).[1][2][3] Furthermore, DAGs are critical metabolic intermediates, serving as substrates for enzymes such as diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), and diacylglycerol lipases (DAGLs), which hydrolyze DAG to produce monoacylglycerol and a free fatty acid.[4][5][6] This document provides detailed protocols for utilizing this compound in enzymatic assays for these key protein families.

Signaling Pathways Involving Diacylglycerol

The signaling cascades initiated by diacylglycerol are central to numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[7][8] The balance between DAG and its metabolites, regulated by DGK and DAGL, is crucial for maintaining cellular homeostasis.

Caption: Diacylglycerol (DAG) signaling pathways.

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay

This protocol outlines a fluorometric method to measure DGK activity by quantifying the product, phosphatidic acid (PA), through a coupled enzymatic reaction.[4][5]

Experimental Workflow:

Caption: Workflow for the Diacylglycerol Kinase (DGK) assay.

Materials:

-

This compound

-

Recombinant DGK enzyme

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Lipase solution

-

Glycerol-3-phosphate oxidase

-

Fluorometric probe (e.g., Amplex Red)

-

96-well black microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Further dilute in the Kinase Assay Buffer to the desired working concentrations. Sonication may be required to ensure proper dispersion.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

20 µL of this compound substrate solution.

-

10 µL of DGK enzyme solution (or cell lysate).

-

10 µL of Kinase Assay Buffer.

-

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection:

-

Add 50 µL of a detection mix containing lipase, glycerol-3-phosphate oxidase, and the fluorometric probe to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Measurement: Read the fluorescence using a microplate reader with excitation at 530-560 nm and emission at 585-595 nm.[4][5]

Data Presentation:

| Sample | [Substrate] (µM) | Fluorescence (RFU) | DGK Activity (nmol/min/mg) |

| Blank | 0 | ||

| Control | 50 | ||

| Test Compound 1 | 50 | ||

| Test Compound 2 | 50 |

Diacylglycerol Lipase (DAGL) Activity Assay

This protocol describes a colorimetric assay for DAGL activity using a surrogate substrate, p-nitrophenyl butyrate (pNPB), which releases a colored product upon hydrolysis.[9] While not directly using this compound for detection, this DAG can be used as a competitive substrate or to characterize inhibitors.

Materials:

-

This compound (for competition/inhibition studies)

-

Recombinant DAGL enzyme or cell membrane preparation

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.3, 0.25 M sucrose)[9]

-

p-nitrophenyl butyrate (pNPB)

-

96-well clear microplate

Procedure:

-

Enzyme Preparation: Prepare the DAGL enzyme or membrane extract in the Assay Buffer.

-

Inhibitor/Competitor Addition: For inhibition studies, pre-incubate the enzyme with test compounds or with this compound for 10-20 minutes at room temperature.

-

Reaction Initiation: Add pNPB solution to each well to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 405 nm every 30 seconds for 30-45 minutes at 37°C using a microplate reader.[9]

Data Presentation:

| Sample | [Inhibitor] (µM) | Rate (ΔAbs/min) | % Inhibition |

| No Inhibitor | 0 | 0 | |

| Test Compound 1 | 10 | ||

| Test Compound 2 | 10 | ||

| This compound | 50 |

Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to assess the activation of PKC by this compound using a fluorescence polarization-based assay that measures the phosphorylation of a fluorescently labeled substrate.[1]

Materials:

-

This compound

-

Phosphatidylserine (PS)

-

Recombinant PKC enzyme

-

Fluorescently labeled PKC substrate peptide

-

PKC Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2)

-

ATP solution

-

Anti-phosphopeptide antibody

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, combine this compound and phosphatidylserine.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in PKC Assay Buffer by vortexing and sonication to form vesicles.[1]

-

-

Reaction Setup: In a 96-well plate, add the following:

-

PKC enzyme

-

Lipid vesicles

-

Fluorescently labeled substrate peptide

-

-

Reaction Initiation: Add ATP to start the phosphorylation reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Detection:

-

Add the anti-phosphopeptide antibody coupled to a fluorescent tracer.

-

Incubate for 30 minutes at room temperature.

-

-

Measurement: Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates substrate phosphorylation.

Data Presentation:

| [DAG] (µg/mL) | [PS] (µg/mL) | Fluorescence Polarization (mP) | PKC Activity (relative to control) |

| 0 | 5 | 1.0 | |

| 1 | 5 | ||

| 5 | 5 | ||

| 10 | 5 |

Conclusion

This compound is a valuable tool for studying the enzymology and signaling pathways of diacylglycerol-metabolizing enzymes and effectors. The protocols provided herein offer robust methods for investigating the activity of DGK, DAGL, and PKC in various research and drug discovery contexts. Researchers should optimize the specific concentrations and incubation times for their particular experimental setup.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. arigobio.com [arigobio.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol kinase control of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 1-Stearoyl-2-lauroyl-rac-glycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) containing stearic acid (a C18:0 saturated fatty acid) at the sn-1 position and lauric acid (a C12:0 saturated fatty acid) at the sn-2 position. Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism. Accurate quantification of specific DAG isomers is essential for understanding their biological roles and for quality control in various applications, including drug development and food science. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the sample matrix.

Materials:

-

This compound standard

-

Chloroform

-

Methanol

-

Hexane

-

Isopropanol

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

-

Lipid Extraction from Biological Samples (if applicable):

-

For cellular or tissue samples, a lipid extraction is necessary. A common method is the Bligh and Dyer extraction.

-

Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

-

Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Solid Phase Extraction (SPE) for Sample Cleanup:

-

To isolate the diacylglycerol fraction and remove interfering lipids, an SPE step can be employed.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

-

Condition a silica SPE cartridge with hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar lipids like triacylglycerols.

-

Elute the diacylglycerol fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether or hexane and isopropanol.

-

Collect the eluate and evaporate the solvent under nitrogen.

-

-

Final Sample Preparation for HPLC Injection:

-

Reconstitute the dried, purified diacylglycerol fraction or the prepared standard dilutions in the mobile phase to be used for the HPLC analysis. A typical concentration for injection is around 0.1 - 1 mg/mL.[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

HPLC Method

A reversed-phase HPLC (RP-HPLC) method is often suitable for the separation of diacylglycerol isomers.[2][3]

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Detector (UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with 100% Acetonitrile.[2][3] A gradient may be required for complex samples. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | UV at 205 nm (for low wavelength detection of the ester carbonyl group) or ELSD.[2][4] |

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Please note that the exact values may vary depending on the specific instrumentation and experimental conditions. The data presented here are representative for diacylglycerols of similar structure.

| Parameter | Expected Value |

| Retention Time (t_R) | Approximately 15-25 minutes (highly dependent on the exact conditions and column) |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL (UV detection).[2] |

| Limit of Quantitation (LOQ) | 0.6 - 1.9 µg/mL (UV detection).[2] |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Mandatory Visualization

Experimental Workflow

References

- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mass Spectrometry of 1-Stearoyl-2-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-lauroyl-rac-glycerol is a diacylglycerol (DAG) containing a saturated C18 stearic acid moiety at the sn-1 position and a saturated C12 lauric acid moiety at the sn-2 position.[1] Diacylglycerols are crucial intermediates in lipid metabolism and function as second messengers in cellular signaling pathways.[2] Accurate quantification and structural elucidation of specific DAG molecular species are essential for understanding their roles in various physiological and pathological processes. These application notes provide detailed protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Profile

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | DG(18:0/12:0/0:0), 1-Octadecanoyl-2-Dodecanoylglycerol | [1] |

| CAS Number | 199274-84-5 | [1] |

| Molecular Formula | C33H64O5 | [1] |

| Molecular Weight | 540.9 g/mol | [1] |

Experimental Protocols

Sample Preparation and Lipid Extraction

A robust lipid extraction is critical for accurate DAG analysis. The following is a modified Bligh-Dyer extraction method.

Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Internal Standard (e.g., d5-Tripalmitin or a commercially available deuterated DAG standard)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

Protocol:

-

To 100 µL of sample (e.g., cell lysate, plasma), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 15 minutes at 4°C.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of deionized water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Normal-phase liquid chromatography is effective for separating diacylglycerol isomers.[3]

LC Conditions:

-

Column: Normal-phase silica column (e.g., Phenomenex Luna 5 µm, 150 mm × 2 mm)[3]

-

Mobile Phase A: 100% Isooctane[3]

-

Mobile Phase B: Methyl tert-butyl ether (MTBE)/Isooctane (1:1)[3]

-

Flow Rate: 0.2 mL/min[3]

-

Gradient:

-

0-7 min: 8% B

-

7-25 min: Linear gradient to 30% B

-

25-29 min: Linear gradient to 90% B

-

29-31 min: Hold at 90% B

-

31-35 min: Return to 8% B and equilibrate

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of diacylglycerols. To enhance ionization, ammonium acetate is often added to the mobile phase to promote the formation of [M+NH4]+ adducts.[4][5]

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Triple Quadrupole or Q-TOF

-

Precursor Ion ([M+NH4]+): m/z 558.5

-

Collision Gas: Nitrogen or Argon

-

Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) of the [M+NH4]+ adduct, the primary fragmentation pathways for diacylglycerols involve the neutral loss of the fatty acyl chains as free fatty acids plus ammonia.[4]

Predicted MS/MS Fragmentation of this compound ([M+NH4]+ at m/z 558.5)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |

| 558.5 | 275.3 | 283.2 (Lauric Acid + NH3) | Loss of the lauroyl chain |

| 558.5 | 257.3 | 301.2 (Stearic Acid + NH3) | Loss of the stearoyl chain |

Note: The relative intensities of the product ions can provide information about the position of the fatty acyl chains.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Diacylglycerol Signaling Pathway

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Concluding Remarks

The methodologies outlined provide a robust framework for the sensitive and specific analysis of this compound. Proper sample handling, chromatographic separation, and optimization of mass spectrometry parameters are paramount for achieving reliable and reproducible results. These protocols can be adapted for the analysis of other diacylglycerol species in various biological matrices, contributing to a deeper understanding of lipid-mediated cellular processes.

References

- 1. This compound | CAS 199274-84-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Stearoyl-2-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of complex organic molecules such as 1-Stearoyl-2-lauroyl-rac-glycerol, a mixed-chain diacylglycerol. This document provides detailed application notes and experimental protocols for the characterization of this lipid using ¹H and ¹³C NMR spectroscopy. The provided data, presented in clear tabular formats, will aid researchers in identifying the chemical structure and assessing the purity of this compound. The protocols outline sample preparation, instrument parameters, and data processing steps. Additionally, diagrams generated using Graphviz are included to visualize the molecular structure with key NMR-active nuclei and to illustrate the experimental workflow.

Introduction

This compound is a diacylglycerol (DAG) containing two different saturated fatty acid chains: stearic acid (C18:0) at the sn-1 position and lauric acid (C12:0) at the sn-2 position of the glycerol backbone. Diacylglycerols are important intermediates in lipid metabolism and function as signaling molecules in various cellular processes. Accurate characterization of their structure is crucial for understanding their biological function and for quality control in drug development and manufacturing. NMR spectroscopy, being a non-destructive technique, provides detailed information about the molecular structure, including the position of the fatty acyl chains on the glycerol backbone.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |